4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid
Description
4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a formyl group (–CHO) attached to the thiophene ring and a methylbenzoic acid moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.
Properties
IUPAC Name |
4-(5-formylthiophen-2-yl)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c1-8-6-9(13(15)16)2-4-11(8)12-5-3-10(7-14)17-12/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQNQGRZNSEWPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(S2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689494 | |
| Record name | 4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-26-0 | |
| Record name | 4-(5-Formylthiophen-2-yl)-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40689494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromothiophene-2-carbaldehyde and 3-methylbenzoic acid.
Coupling Reaction: The bromothiophene derivative undergoes a coupling reaction with a boronic acid derivative in the presence of a palladium catalyst (e.g., Xphos-Pd-G2) and a base (e.g., K3PO4·7H2O).
Hydrolysis: The resulting intermediate is then hydrolyzed to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), in the presence of catalysts or under reflux conditions.
Major Products
Oxidation: 4-(5-Carboxythiophen-2-YL)-3-methylbenzoic acid.
Reduction: 4-(5-Hydroxymethylthiophen-2-YL)-3-methylbenzoic acid.
Substitution: Various halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other materials.
Mechanism of Action
The mechanism of action of 4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various biochemical reactions, while the thiophene ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Formyl-2-thiopheneboronic acid: Another thiophene derivative with a formyl group, used in organic synthesis.
3-Methylthiophene-2-carboxylic acid: A related compound with a carboxylic acid group instead of a formyl group.
2-Formylbenzoic acid: A benzene derivative with a formyl group, lacking the thiophene ring.
Uniqueness
4-(5-Formylthiophen-2-YL)-3-methylbenzoic acid is unique due to the combination of the thiophene ring and the methylbenzoic acid moiety. This structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
